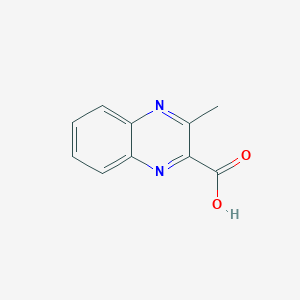

3-Methylquinoxaline-2-carboxylic acid

Description

Significance of Quinoxaline (B1680401) Scaffolds in Chemical Biology and Medicinal Chemistry

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. mdpi.comresearchgate.net These include:

Anticancer Activity: Quinoxaline-based compounds have been extensively investigated for their potential as anticancer agents. mdpi.comnih.gov They have been shown to target various cancer cell lines and are recognized as a novel class of chemotherapeutic agents. nih.govnih.gov Some derivatives act as kinase inhibitors, which are crucial in controlling cell growth and proliferation. nih.gov

Antiviral Properties: The quinoxaline moiety is a key component in the development of antiviral drugs. nih.govproquest.com Research has demonstrated the efficacy of quinoxaline derivatives against a range of viruses, highlighting their potential in combating viral infections. nih.govnih.gov

Antimicrobial and Antifungal Action: Numerous studies have confirmed the potent antibacterial and antifungal activities of quinoxaline derivatives. nih.govrsc.orgnih.gov This has led to their investigation as potential treatments for various microbial infections. nih.govmdpi.com

Other Biological Activities: The versatility of the quinoxaline scaffold extends to a host of other biological effects, including anti-inflammatory, antidiabetic, antimalarial, and antitubercular properties. mdpi.comresearchgate.net

The development of synthetic methodologies for quinoxaline derivatives is an active area of research, with a focus on creating novel compounds with enhanced therapeutic potential and reduced toxicity. mdpi.com

Research Context of 3-Methylquinoxaline-2-carboxylic Acid (MQCA) and its Derivatives

This compound, with the chemical formula C₁₀H₈N₂O₂, is primarily known in the scientific literature as a major metabolite of the veterinary drugs olaquindox (B1677201) and carbadox (B606473). scbt.comcaymanchem.com Its detection is often used as a marker for the use of these substances in livestock. caymanchem.com

However, research on MQCA extends beyond its role as a metabolite. Scientific investigations have focused on its inherent biological effects and its potential as a building block for new derivatives with therapeutic applications.

Detailed Research Findings:

A significant area of research has been the toxicological profile of MQCA. Studies have evaluated its cytotoxicity and genotoxicity, particularly in liver cells.

| Cell Line | Assay | Key Findings | Reference |

| Chang liver cells | Cytotoxicity | MQCA is toxic in a concentration- and time-dependent manner. | caymanchem.com |

| Chang liver cells | Cell Cycle Analysis | Induces cell cycle arrest at the S phase. | medchemexpress.com |

In addition to toxicological studies, there is growing interest in the synthesis and biological evaluation of derivatives of 3-methylquinoxaline. For instance, new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives have been designed and synthesized as potential anticancer agents.

A study on these derivatives revealed their potential as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a key target in cancer therapy. The research highlighted specific derivatives with promising cytotoxic activities against human cancer cell lines. nih.gov

Furthermore, research into derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides has shown potential for developing new antimycobacterial agents. nih.gov One study reported on new 3-methylquinoxaline 1,4-dioxides that exhibited significant activity against Mycobacterium tuberculosis. nih.gov

The synthesis of 3-methylquinoxaline derivatives is an ongoing area of exploration, with researchers developing efficient catalytic systems for their production. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNADFNSANIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424475 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-63-7 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Methylquinoxaline 2 Carboxylic Acid

Established Synthetic Routes to 3-Methylquinoxaline-2-carboxylic Acid

Multi-Step Synthesis Approaches

The synthesis of this compound is commonly achieved through a multi-step process involving the condensation of an o-phenylenediamine with a pyruvic acid derivative, followed by hydrolysis. A primary route involves the reaction of o-phenylenediamine with ethyl pyruvate or pyruvic acid itself. For instance, the condensation of o-phenylenediamine with pyruvic acid in the presence of 6N hydrochloric acid yields 3-methylquinoxalin-2(1H)-one, which can be a precursor. A more direct approach to the ester involves reacting o-phenylenediamine with ethyl pyruvate in n-butanol. nih.gov

A widely used laboratory-scale synthesis involves a two-step procedure starting from the corresponding ester. Methyl 3-methylquinoxaline-2-carboxylate serves as a readily available precursor. The synthesis is completed by the hydrolysis of this ester. Typically, the methyl ester is dissolved in a mixture of methanol (B129727) and an aqueous solution of a base, such as sodium hydroxide (B78521). The reaction mixture is stirred at room temperature, leading to the saponification of the ester. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the desired this compound. This straightforward hydrolysis step generally proceeds with high yields. chemicalbook.com

| Step | Reactants | Reagents/Solvents | Product | Yield (%) |

| 1 | o-Phenylenediamine, Ethyl pyruvate | n-Butanol | 2-Hydroxy-3-methylquinoxaline | - |

| 2 | 2-Hydroxy-3-methylquinoxaline | POCl₃ | 2-Chloro-3-methylquinoxaline | 60 |

| 3 | Methyl 3-methylquinoxaline-2-carboxylate | 1. NaOH, Methanol/Water; 2. HCl | This compound | 87 |

Ionic Liquid System-Based Synthesis

A more contemporary and green approach to the synthesis of this compound utilizes an ionic liquid system. This method involves a two-step reaction: cyclization followed by hydrolysis, using an ionic liquid as both the solvent and catalyst. The initial step is the condensation of o-phenylenediamine with an α-halogenated-β-ketoester, such as ethyl 2-chloroacetoacetate. google.com This cyclization reaction can be conducted at room temperature, which is a significant advantage in terms of energy consumption. The use of ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) or 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), facilitates high product yields and purity with relatively short reaction times. google.com A key benefit of this methodology is the reusability of the ionic liquid, which can be recovered and reused after the reaction, reducing both cost and environmental impact. The intermediate ester, for example, 3-methyl-quinoxaline-2-carboxylic acid ethyl ester, is then hydrolyzed in a subsequent step using an aqueous sodium hydroxide solution to yield the final product. google.com

| Ionic Liquid | Reactants | Intermediate Product | Yield (%) |

| [EMIM][BF4] | o-Phenylenediamine, Ethyl 2-chloroacetoacetate | 3-Methyl-quinoxaline-2-carboxylic acid ethyl ester | 90 |

| [BMIM][PF6] | o-Phenylenediamine, Benzyl 2-bromoacetoacetate | 3-Methyl-quinoxaline-2-carboxylic acid benzyl ester | 87 |

Deuterium-Labeled Synthesis of this compound

For applications in metabolic studies and as internal standards in analytical chemistry, deuterium-labeled this compound (MQCA-d4) has been synthesized. An efficient and straightforward synthetic route has been developed utilizing aniline-d5 as the starting material for the deuterium labeling. This method provides high isotopic enrichment of the final product. The chemical structure of the resulting MQCA-d4 can be confirmed using proton nuclear magnetic resonance (¹H NMR), and the isotopic abundance is determined by mass spectrometry analysis, with reported isotopic enrichment as high as 99.6%. nih.gov This synthetic strategy allows for the precise introduction of deuterium atoms into the quinoxaline (B1680401) ring system. nih.govresearchgate.net

Synthesis of Advanced this compound Derivatives

Quinoxaline-2-carboxylic Acid 1,4-Dioxides and Their Derivatives

Quinoxaline 1,4-dioxides are a class of compounds with significant biological activity. Derivatives of this compound bearing the 1,4-dioxide functionality are of considerable interest. The synthesis of these compounds often begins with the Beirut reaction, which involves the condensation of a benzofuroxan with a β-dicarbonyl compound. For instance, 5,6-dichlorobenzofuroxan can react with acetoacetic ester in the presence of a base like potassium carbonate to yield 6,7-dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide. mdpi.com This ethyl ester can then be hydrolyzed to the corresponding carboxylic acid.

Furthermore, the ester derivatives of this compound 1,4-dioxide can be further modified. For example, the Curtius rearrangement can be employed to convert the carboxylic acid functionality into an amino group. This involves the hydrazinolysis of the ester to form a hydrazide, followed by nitrosation to yield an azide. The azide of this compound 1,4-dioxide can then be rearranged to produce 2-alkyl carbamates or substituted ureas. mdpi.com It has been noted that the presence of chloro, methyl, or methoxy groups at the 7-position of the quinoxaline ring can influence the biological activity of these derivatives. nih.gov

| Precursor | Reaction | Product Class |

| Ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide | Hydrolysis | This compound 1,4-dioxide |

| Azide of this compound 1,4-dioxide | Curtius Rearrangement | 2-Alkyl carbamates, Substituted ureas |

3-Methylquinoxalin-2(1H)-one Derivatives

The 3-methylquinoxalin-2(1H)-one scaffold is a key structure for the development of various biologically active molecules. The synthesis of this core structure is typically achieved by the condensation of o-phenylenediamine with sodium pyruvate in acetic acid. tandfonline.comresearchgate.net This foundational molecule can then be derivatized at several positions.

Alkylation at the N1 position is a common derivatization strategy. For example, reacting 3-methylquinoxalin-2(1H)-one with ethyl bromide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide in dimethylformamide yields 1-ethyl-3-methylquinoxalin-2(1H)-one. nih.gov Another approach involves forming the potassium salt of 3-methylquinoxalin-2(1H)-one by treatment with alcoholic potassium hydroxide, which can then be reacted with various electrophiles. tandfonline.comsemanticscholar.org

Direct functionalization of the quinoxalin-2(1H)-one ring is also possible. For instance, a direct methylation at the C3 position of a quinoxalin-2-(1H)-one compound can be achieved using tert-butyl peroxide (TBHP) as the methyl source, with iodine as an oxidant and sodium sulfite as an additive. google.com This allows for the introduction of a methyl group at the 3-position on a pre-existing quinoxalinone core. Further derivatization can be carried out by converting the 2-oxo group to a 2-thiol group by refluxing with phosphorus pentasulfide (P₂S₅) in pyridine, opening up another avenue for synthesizing a diverse range of derivatives. tandfonline.com

| Starting Material | Reagents | Product |

| o-Phenylenediamine, Sodium pyruvate | Acetic acid | 3-Methylquinoxalin-2(1H)-one |

| 3-Methylquinoxalin-2(1H)-one | Ethyl bromide, K₂CO₃, TBAB, DMF | 1-Ethyl-3-methylquinoxalin-2(1H)-one |

| Quinoxalin-2(1H)-one | TBHP, I₂, Na₂SO₃ | 3-Methylquinoxalin-2(1H)-one |

| 3-Methylquinoxalin-2(1H)-one | P₂S₅, Pyridine | 3-Methylquinoxaline-2-thiol (B109401) |

3-Methylquinoxaline-2-thiol Derivatives

A key precursor for various derivatizations is 3-methylquinoxaline-2-thiol. This compound is commonly synthesized from 3-methylquinoxalin-2(1H)-one. The thionation reaction is typically achieved by refluxing the quinoxalinone with phosphorus pentasulfide (P₂S₅) in a solvent such as pyridine. tandfonline.comacademie-sciences.fr This conversion of the oxo group to a thio group opens up avenues for further functionalization.

Once formed, 3-methylquinoxaline-2-thiol can undergo a variety of chemical transformations. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. Furthermore, the quinoxaline ring system can be reduced under specific conditions.

A significant application of 3-methylquinoxaline-2-thiol is in the synthesis of potential therapeutic agents. For instance, its potassium salt can be reacted with various 4-(2-chloroacetamido)-N-substituted-benzamides in dimethylformamide (DMF) to yield a series of derivatives that have been investigated as potential VEGFR-2 inhibitors. tandfonline.comsemanticscholar.org

Table 1: Synthesis of 3-Methylquinoxaline-2-thiol Derivatives as Potential VEGFR-2 Inhibitors

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | P₂S₅, Pyridine | Reflux | 3-Methylquinoxaline-2-thiol |

Amino-Substituted and Schiff Base Derivatives of 3-Methylquinoxaline

The introduction of amino groups and the subsequent formation of Schiff bases are important strategies for modifying the biological properties of the quinoxaline scaffold.

Amino-substituted 3-methylquinoxalines can be prepared through nucleophilic aromatic substitution reactions. A common starting material is 2-chloro-3-methylquinoxaline, which can be synthesized by treating 2-hydroxy-3-methylquinoxaline with phosphorus oxychloride (POCl₃). nih.gov The reactive chlorine atom at the C-2 position can be displaced by various amines to introduce the desired amino functionality.

Schiff base derivatives are typically synthesized through the condensation of a primary amine with a carbonyl compound. In the context of 3-methylquinoxaline, this can be achieved in several ways. One approach involves the reaction of 2-chloro-3-methylquinoxaline with a hydroxy-substituted aromatic aldehyde or amine, forming an ether linkage. The aldehyde or amine group is then available to react with a primary amine or an aromatic aldehyde, respectively, to form the Schiff base. nih.govmdpi.com For example, 2-chloro-3-methylquinoxaline can be reacted with p-hydroxybenzaldehyde to form 4-(3-methylquinoxalin-2-yloxy)benzaldehyde, which is then condensed with various aromatic amines. nih.gov

Another route to Schiff bases involves the use of 3-hydroxy-quinoxaline-2-carboxaldehyde as a precursor. This compound can be condensed with a variety of amines to yield the corresponding Schiff base ligands, which can then be used to form metal complexes. taylorfrancis.com

Table 2: Synthesis of Amino-Substituted and Schiff Base Derivatives of 3-Methylquinoxaline

| Precursor | Reagent(s) | Product Type |

|---|---|---|

| 2-Chloro-3-methylquinoxaline | Aromatic amines | Amino-substituted quinoxalines |

| 2-Chloro-3-methylquinoxaline | 1. p-Hydroxybenzaldehyde, K₂CO₃2. Aromatic amines | Schiff bases |

Furo[2,3-b]quinoxaline and Thieno[2,3-b]quinoxaline Ring Systems from MQCA Precursors

The fusion of additional heterocyclic rings to the quinoxaline core can significantly alter its electronic and biological properties. The synthesis of furo[2,3-b]quinoxalines and thieno[2,3-b]quinoxalines from 3-methylquinoxaline precursors is an area of active research.

Thieno[2,3-b]quinoxalines can be synthesized from 3-methylquinoxaline-2-thione. In a reaction promoted by Brønsted acids like sulfuric acid, 3-methylquinoxaline-2-thione can undergo a cyclization reaction with benzaldehydes in refluxing ethanol to yield 3-benzyl-2-aryl-thieno[2,3-b]quinoxalines. academie-sciences.fr

The synthesis of furo[2,3-b]quinoxalines often involves the cyclization of a precursor having a suitably positioned hydroxyl group and an alkyne. While direct synthesis from this compound is not extensively documented, related strategies involve the hydrolysis of 2-chloro-3-alkynyl quinoxalines to 2-hydroxy-3-alkynyl intermediates, which then undergo in situ cyclization to form the furo[2,3-b]quinoxaline ring system. researchgate.net

Table 3: Synthesis of Fused Quinoxaline Ring Systems

| Precursor | Reagent(s) | Fused Ring System |

|---|---|---|

| 3-Methylquinoxaline-2-thione | Benzaldehydes, H₂SO₄, Ethanol | Thieno[2,3-b]quinoxaline |

Mechanistic Insights and Optimization in this compound Synthesis

Understanding the reaction mechanisms and optimizing synthetic conditions are crucial for the efficient production of this compound and its derivatives.

Cyclization and Hydrolysis Reactions

The synthesis of this compound can be achieved through a two-step process involving cyclization and subsequent hydrolysis. A notable method utilizes an ionic liquid system which acts as both a solvent and a catalyst. In this process, an amine and an α-halogenated-β-ketoester undergo a cyclization reaction at room temperature. The resulting intermediate is then hydrolyzed to afford the final product, 3-methyl-quinoxaline-2-carboxylic acid. This method is reported to be high-yielding and allows for the recycling of the ionic liquid. google.com

Alternatively, this compound can be prepared by the hydrolysis of its corresponding methyl ester. This is typically carried out by treating methyl 3-methylquinoxaline-2-carboxylate with a base such as sodium hydroxide in a solvent mixture like methanol and water, followed by acidification. chemicalbook.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a fundamental mechanism in the derivatization of the quinoxaline ring, which is inherently electron-deficient. The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrazine ring, activates the aromatic system towards nucleophilic attack. wikipedia.orgchemistrysteps.com

In the synthesis of amino-substituted derivatives from 2-chloro-3-methylquinoxaline, the reaction proceeds via an addition-elimination mechanism. The nucleophile (an amine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated, restoring the aromaticity of the ring. The electrophilicity of the quinoxaline ring can be further enhanced by N-oxidation, making it more susceptible to nucleophilic attack. rsc.org

The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for the functionalization of quinoxalines. This reaction allows for the introduction of substituents at positions that are not activated by a leaving group. rsc.org

Metal-Free N-Arylation Approaches

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the costs and potential toxicity associated with transition metal catalysts. rsc.org For the synthesis of N-arylated quinoxaline derivatives, several metal-free approaches have been developed.

One such method involves the direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts at room temperature. acs.org This approach allows for the introduction of an aryl group at the C-3 position of the quinoxalinone ring without the need for a metal catalyst. Another metal-free strategy for N-arylation involves the use of diaryliodonium salts in the presence of a base. nih.govmdpi.com These methods represent a greener and more sustainable alternative to traditional metal-catalyzed cross-coupling reactions.

Deoxygenation Reduction Strategies

Deoxygenation is a crucial strategy for the synthesis of this compound, often starting from its N-oxide precursors. Quinoxaline N-oxides are common intermediates in the synthesis of quinoxaline derivatives. The removal of the N-oxide oxygen atom(s) can be achieved using various reducing agents, with the choice of reagent allowing for either partial or complete deoxygenation.

One documented method involves the selective mono-deoxygenation of a quinoxaline-1,4-dioxide precursor. For instance, ethyl 3-methyl-2-quinoxalinecarboxylate-1,4-dioxide can be selectively reduced to its corresponding 1-oxide. In a specific procedure, the 1,4-dioxide is dissolved in 1-propanol, and trimethyl phosphite is added dropwise. The reaction mixture is then heated under reflux for approximately 2.5 hours. After the reaction, the solvent is evaporated, and the resulting residue is recrystallized to yield ethyl 2-methyl-3-quinoxalinecarboxylate-1-oxide. This intermediate ester is then hydrolyzed using an aqueous sodium hydroxide solution. Subsequent acidification with hydrochloric acid precipitates the final product, this compound 4-oxide, which is collected and recrystallized from water nih.gov.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| Ethyl 3-methyl-2-quinoxalinecarboxylate-1,4-dioxide | Trimethyl phosphite | 1-Propanol | Reflux, 2.5 h | Ethyl 3-methyl-2-quinoxalinecarboxylate-1-oxide | 80% |

| Ethyl 3-methyl-2-quinoxalinecarboxylate-1-oxide | 0.5M Sodium hydroxide | Water | Stirred, 2 h | This compound 4-oxide | 80% |

Another approach utilizes sodium sulfite as the deoxygenating agent. A patented chemical synthesis method describes using olaquindox (B1677201), a quinoxaline 1,4-dioxide derivative, as the starting material. The deoxygenation is carried out in an ethanol-water solution with sodium sulfite to yield 3-methyl-quinoxaline-2-carboxylic acid after a subsequent hydrolysis step google.com. This method highlights the utility of milder reducing agents for achieving the desired deoxygenation.

Direct Methylation Methodologies

Direct methylation provides an alternative route to introduce a methyl group onto the quinoxaline core. While the direct methylation of quinoxaline-2-carboxylic acid itself is not extensively documented, methodologies applied to closely related quinoxaline structures demonstrate the feasibility of this approach. One such strategy is the direct C-H methylation of the quinoxaline ring system.

A relevant example is the methylation of quinoxalin-2(1H)-one derivatives. A patented method describes a one-step C-H bond methylation at the C3 position of the quinoxalin-2(1H)-one ring. This reaction uses tert-butyl hydroperoxide (TBHP) as the methyl source, with iodine acting as an oxidant and sodium sulfite as an additive. The reaction is typically carried out in an organic solvent such as acetonitrile (B52724) or 1,2-dichloroethane at a temperature ranging from 50-100°C for 3 to 24 hours google.com.

This process demonstrates a direct functionalization of the quinoxaline core, which could, in principle, be adapted for other quinoxaline substrates. The reaction avoids the need for pre-functionalized starting materials, simplifying the synthetic sequence.

| Substrate | Methyl Source | Oxidant/Additive | Solvent | Conditions | Product |

| Quinoxalin-2(1H)-one | tert-Butyl hydroperoxide (TBHP) | I2 / Na2SO3 | Organic Solvent | 50-100°C, 3-24 h | 3-Methylquinoxalin-2(1H)-one |

While this specific example applies to a quinoxalinone, it represents a modern approach to methylation that could potentially be explored for the synthesis of this compound from a quinoxaline-2-carboxylic acid precursor, circumventing the more common cyclization-based syntheses.

Advanced Research on Biological Activities of 3 Methylquinoxaline 2 Carboxylic Acid and Its Derivatives

Anticancer and Cytotoxic Potential

Derivatives of 3-methylquinoxaline have been the focus of extensive research for their potential as anticancer agents. nih.govnih.gov These compounds are designed to inhibit critical pathways involved in tumor growth and proliferation, such as angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.govresearchgate.net

Numerous studies have evaluated the in vitro cytotoxic effects of 3-methylquinoxaline-2-carboxylic acid derivatives against various human cancer cell lines. The primary compound, this compound (MQCA), has been shown to be toxic to Chang liver cells in a manner dependent on both concentration and time. caymanchem.com

Further research has focused on newly synthesized derivatives. In one such study, two series of derivatives, one based on a 3-methylquinoxalin-2(1H)-one moiety and the other on a 3-methylquinoxaline-2-thiol (B109401) moiety, were tested against the human hepatocellular carcinoma cell line (HepG-2) and the human breast cancer cell line (MCF-7). nih.govnih.gov The results indicated that several compounds exhibited promising cytotoxic activities, with some showing potency comparable to the reference drug sorafenib. nih.govnih.gov Generally, the synthesized compounds demonstrated greater anti-proliferative effects against HepG-2 cells than MCF-7 cells. nih.govtandfonline.comresearchgate.net

For instance, compound 27a was identified as a particularly potent derivative, with strong anti-proliferative activity against both MCF-7 and HepG-2 cell lines. nih.gov Another study highlighted compounds 11e, 11g, 12e, 12g, and 12k for their promising cytotoxic effects. nih.govnih.gov Similarly, research into other 2-substituted-quinoxaline analogues identified compound 3b as having a superior inhibitory effect on MCF-7 cells. rsc.org

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 3-Methylquinoxaline Derivatives

| Compound | HepG-2 | MCF-7 | Reference Drug (Sorafenib) |

|---|---|---|---|

| 27a | 4.5 | 7.7 | 2.17 (HepG-2), 3.51 (MCF-7) nih.gov |

| 11e | 2.1 | 3.5 | 2.2 (HepG-2), 3.4 (MCF-7) nih.govnih.gov |

| 11g | 3.2 | 4.1 | 2.2 (HepG-2), 3.4 (MCF-7) nih.govnih.gov |

| 15b | 5.8 | 2.3 | - nih.gov |

| 3b | - | 1.85 | 6.77 (Staurosporine) rsc.org |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

To understand the basis of their cytotoxic activity, researchers have investigated the molecular mechanisms through which these compounds act. Key mechanisms identified include the inhibition of crucial enzymes, induction of programmed cell death (apoptosis), and interference with the cell division cycle.

A primary mechanism of action for many 3-methylquinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net VEGFR-2 is a key tyrosine kinase receptor that plays a critical role in angiogenesis, a process essential for tumor growth and metastasis. nih.govmdpi.com By blocking this receptor, the compounds can effectively suppress the formation of new blood vessels, thereby starving the tumor. researchgate.net

Studies have shown a strong correlation between the VEGFR-2 inhibitory activity of these compounds and their cytotoxic effects on cancer cells. nih.gov Several derivatives have demonstrated potent VEGFR-2 inhibition. For example, compound 27a was found to be a highly potent VEGFR-2 inhibitor, with an activity level very close to that of the reference drug sorafenib. nih.govtandfonline.comresearchgate.net Other compounds, such as 28, 30f, 30i, and 31b , also exhibited excellent VEGFR-2 inhibition. nih.gov In a separate study, compound 17b was identified as the most potent VEGFR-2 inhibitor in its series. nih.gov

Table 2: VEGFR-2 Inhibitory Activity (IC₅₀ in nM) of Selected Derivatives

| Compound | VEGFR-2 IC₅₀ (nM) | Reference Drug (Sorafenib) IC₅₀ (nM) |

|---|---|---|

| 27a | 3.2 nih.govtandfonline.com | 3.12 nih.govtandfonline.com |

| 17b | 2.7 nih.gov | 3.12 nih.gov |

| 28 | 4.2 nih.gov | 3.12 nih.gov |

| 30f | 4.9 tandfonline.com | 3.12 tandfonline.com |

| 30i | 6.1 nih.gov | 3.12 nih.gov |

| 31b | 5.1 tandfonline.com | 3.12 tandfonline.com |

| 22 | 79 researchgate.net | - |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Beyond anti-angiogenesis, 3-methylquinoxaline derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial anticancer mechanism that eliminates malignant cells. The apoptotic process is regulated by a complex cascade of proteins, including caspases and members of the Bcl-2 family.

Research has shown that potent derivatives can significantly modulate these apoptotic pathways. For instance, compound 11e was found to increase the cellular levels of pro-apoptotic proteins such as BAX, Caspase-9, and Caspase-3. nih.govnih.gov Specifically, treatment with compound 11e resulted in a 3.14-fold increase in BAX levels, a 2.34-fold increase in Caspase-9, and a 2.34-fold increase in Caspase-3. nih.gov Concurrently, it caused a 3.13-fold decrease in the level of the anti-apoptotic protein Bcl-2. nih.govnih.gov The resulting high BAX/Bcl-2 ratio indicates a strong shift towards apoptosis. nih.gov Similar effects on BAX, Bcl-2, and Caspase-3 have been observed for other quinoxaline (B1680401) derivatives, confirming that apoptosis induction is a key part of their anticancer activity. nih.gov

Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints are valuable as potential anticancer drugs. Derivatives of 3-methylquinoxaline have been shown to induce cell cycle arrest at different phases.

Several studies have demonstrated that these compounds can cause arrest at the G2/M phase, which is the checkpoint before a cell enters mitosis. frontiersin.orgmdpi.comnih.gov For example, compound 11e was shown to have a good potential to arrest the growth of HepG-2 cells at the G2/M phase. nih.govnih.gov Other indeno[1,2-b]quinoxaline derivatives have also been found to induce cell cycle arrest at the G2/M phase in HepG-2 cells. nih.gov

In addition to the G2/M phase, some derivatives cause arrest at the S phase, the stage of DNA synthesis. The parent compound, this compound (MQCA), induces cell cycle arrest at the S phase in Chang liver cells. caymanchem.com Furthermore, mechanistic studies of a quinoxaline derivative, compound 6b , revealed that it induced S-phase arrest in MCF-7 cells. researchgate.net Another derivative, compound 22 , also caused cell cycle arrest at the S phase in MCF-7 cells. researchgate.net

A critical aspect of cancer chemotherapy is selectivity—the ability of a drug to kill cancer cells while sparing normal, healthy cells. nih.gov Promisingly, certain quinoxaline derivatives have demonstrated this selective cytotoxicity.

In one study, a series of indeno[1,2-b]quinoxaline derivatives showed exceptional antiproliferative activities against three different cancer cell lines. nih.gov When these potent compounds were evaluated for their cytotoxicity against a normal human cell line (WI-38), they exhibited high IC₅₀ values (> 92 μM), indicating low toxicity to normal cells and thus a high degree of selectivity. nih.gov Similarly, another investigation found that the 2-substituted-quinoxaline compound 3b showed a superior inhibitory effect against MCF-7 breast cancer cells while having a minimal impact on normal MCF-10A breast cells. rsc.org This selectivity is a key feature that enhances the therapeutic potential of these compounds, suggesting they could lead to treatments with fewer side effects. nih.gov

Mechanism of Action Studies in Cancer Cells

Antimicrobial and Antimycobacterial Efficacy

The quinoxaline scaffold, particularly derivatives of this compound, has emerged as a promising framework in the development of new antimicrobial agents. These compounds, especially in their 1,4-dioxide form, exhibit a wide spectrum of biological activities, including significant efficacy against various pathogenic microorganisms. nih.govnih.gov The presence of two N-oxide fragments in the structure of quinoxaline 1,4-dioxides (QdNOs) is known to confer potent antibacterial properties. nih.govnih.gov

Derivatives of this compound have demonstrated notable activity against mycobacterial species, which are responsible for diseases like tuberculosis. nih.govnih.gov The increasing incidence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of innovative drugs with novel mechanisms of action, making this class of compounds an area of intense research. nih.govresearchgate.net

In one study, a series of new 3-methylquinoxaline 1,4-dioxides were synthesized and evaluated for their antimycobacterial properties. nih.gov Among these, a lead compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide (referred to as Compound 4 or LCTA-3368), showed particularly high activity against both Mycobacterium tuberculosis and the model organism Mycobacterium smegmatis. nih.govnih.gov This compound exhibited a minimum inhibitory concentration (MIC) against an autoluminescent strain of M. tuberculosis (H37Ra) that was eight times lower than that of dioxidine, a reference quinoxaline 1,4-dioxide derivative. nih.gov Its activity against M. smegmatis mc² 155 was found to be equivalent to its activity against M. tuberculosis. nih.gov

Other research has focused on synthesizing 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, which also showed potential as anti-tubercular agents with biological values comparable to the frontline drug Rifampin. nih.gov The position of substituents on the quinoxaline ring plays a critical role in determining the antimycobacterial potency. mdpi.com

Table 1: Minimum Inhibitory Concentrations (MIC) of a Lead 3-Methylquinoxaline Derivative

| Compound Name | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis AlRa | 1.25 | Dioxidine | 10.0 |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. smegmatis mc² 155 | 1.25 | Dioxidine | 1.25 |

Data sourced from a study on novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides. nih.gov

The antimicrobial activity of quinoxaline derivatives is not limited to mycobacteria. These compounds possess a broad spectrum of activity against a range of pathogenic microorganisms. nih.govnih.gov Quinoxaline 1,4-dioxides (QdNOs) have shown inhibitory effects against bacteria such as Escherichia coli and Pasteurella multocida. nih.gov

Research into various C-2 amine-substituted quinoxaline analogues revealed good to moderate antibacterial activity against both Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like E. coli. rsc.org One lead compound from this series demonstrated potent broad-spectrum activity, was effective against established bacterial biofilms, and induced drug resistance at a slower rate than the antibiotic norfloxacin. rsc.org The mechanism for these derivatives was found to involve the disruption of bacterial cell membrane integrity, leading to the leakage of cellular contents. rsc.org Further syntheses of quinoxaline derivatives have yielded compounds with significant activity against a panel of bacteria and fungi. nih.gov

Understanding the mechanism of action is crucial for the development of effective therapeutics. For this compound derivatives, particularly the 1,4-dioxides, research has elucidated a multi-faceted mode of action involving DNA damage and specific resistance pathways.

The primary antimicrobial mechanism for quinoxaline 1,4-dioxides against mycobacteria is believed to be their function as DNA-damaging agents. nih.govresearchgate.net This action is linked to the bioreductive activation of the QdNOs, which leads to the formation of free radicals that induce DNA damage. nih.gov Whole-genome sequencing of spontaneous drug-resistant M. smegmatis mutants selected against a potent 3-methylquinoxaline 1,4-dioxide derivative revealed a high number of single-nucleotide polymorphisms, confirming this predicted mode of action. nih.govresearchgate.net Further transcriptomic studies on M. smegmatis exposed to the derivative LCTA-3368 showed significant upregulation of genes involved in DNA repair and replication processes, which supports the hypothesis that these compounds cause DNA damage. nih.gov The study also observed a dose-dependent increase in reactive oxygen species, reinforcing the proposed mechanism. nih.gov

Mycobacteria can develop resistance to quinoxaline derivatives through specific genetic mutations. nih.gov Studies on resistant M. smegmatis mutants identified mutations in several key genes. nih.govresearchgate.net Using reverse genetics, it was confirmed that mutations in the genes MSMEG_4646 and MSMEG_5122 confer resistance to these compounds. nih.gov These genes encode for redox enzymes that may be involved in the activation of the quinoxaline compounds as pro-drugs. nih.gov Another gene, MSMEG_1380, was also implicated in mediating resistance. nih.govresearchgate.net This gene encodes a transcriptional regulator for an efflux pump system. researchgate.net

Table 2: Genes Implicated in Resistance to 3-Methylquinoxaline Derivatives in M. smegmatis

| Gene ID | Putative Function | Role in Resistance |

| MSMEG_4646 | Redox enzyme (putative pro-drug activator) | Mutations in this gene contribute to resistance, likely by preventing the activation of the quinoxaline compound. nih.gov |

| MSMEG_5122 | Redox enzyme (putative pro-drug activator) | Mutations in this gene confer resistance, suggesting its role in the drug's activation pathway. nih.gov |

| MSMEG_1380 | Transcriptional repressor of the MmpS5-MmpL5 efflux pump operon | Loss-of-function mutations lead to overexpression of the efflux pump, resulting in increased drug efflux. nih.govresearchgate.net |

Data sourced from genomic analysis of resistant M. smegmatis mutants. nih.govresearchgate.netresearchgate.net

In addition to mutations that prevent pro-drug activation, mycobacteria can employ efflux pumps to actively remove antimicrobial compounds from the cell, thereby conferring resistance. Resistance to certain 3-methylquinoxaline 1,4-dioxide derivatives has been attributed to the MmpS5-MmpL5 efflux system. nih.gov The gene MSMEG_1380 acts as a transcriptional repressor for the operon containing the mmpS5 and mmpL5 genes. researchgate.net Mutations that lead to a loss of function in the MSMEG_1380 regulator cause the de-repression (overexpression) of the MmpS5-MmpL5 efflux pump. researchgate.net This increased production of the transporter results in enhanced efflux of the drug from the bacterial cell, providing a mechanism of resistance. nih.govresearchgate.net The MmpS5-MmpL5 system is recognized as a multidrug resistance efflux pump in mycobacteria, highlighting its importance in the early stages of anti-tuberculosis drug development. researchgate.net

Other Pharmacological and Biological Investigations of Derivatives

Antithrombotic Activities

Derivatives of the quinoxaline structure have been identified as promising candidates for the development of novel antithrombotic agents. Research has focused on their ability to act as antagonists for the Protease-Activated Receptor 4 (PAR4), a key target in the prevention of arterial thrombosis. nih.gov

One area of investigation involved the optimization of a quinoxaline-based compound that was identified through high-throughput screening. This led to the development of a series of quinoxaline-benzothiazole derivatives. One of the lead compounds from this series demonstrated high potency and selectivity as a PAR4 antagonist. In preclinical studies using primate models, this compound exhibited significant antithrombotic efficacy with a reduced risk of bleeding compared to existing antiplatelet therapies. nih.gov

| Compound | Target | Activity (IC50) | Selectivity vs. PAR1 | Observed Efficacy |

|---|---|---|---|---|

| Quinoxaline-benzothiazole derivative (Compound 48) | PAR4 | 2 nM | >2500-fold | Robust antithrombotic effect with minimal bleeding |

Research into Analgesic and Anti-inflammatory Properties

The therapeutic potential of quinoxaline derivatives extends to the management of pain and inflammation. Certain novel synthesized quinoxaline derivatives have been evaluated for their anti-inflammatory and analgesic effects, showing promise as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. rsc.org

In one study, novel quinoxaline derivatives were synthesized and subsequently screened for their in vitro anticancer and COX inhibitory activities. Several of these compounds demonstrated good COX-2 inhibitory activity. For instance, compounds derived from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide were identified as potent and selective COX-2 inhibitors. rsc.org This suggests a potential mechanism for their anti-inflammatory effects. The analgesic properties of these compounds are often linked to their anti-inflammatory action.

| Compound | Target | Inhibitory Activity (IC50) | Notes |

|---|---|---|---|

| Compound 11 (from study) | COX-2 | 0.62 µM | Exhibited high selectivity for COX-2 over COX-1. |

| Compound 13 (from study) | COX-2 | 0.46 µM | Showed strong anticancer activity as well. rsc.org |

| Compound 4a (from study) | COX-2 | 1.17 µM | Demonstrated dual anticancer and anti-inflammatory potential. rsc.org |

| Compound 5 (from study) | COX-2 | 0.83 µM | Also showed potent anticancer activity. rsc.org |

Antituberculosis and Antileukemic Activities

Antituberculosis Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have shown significant promise in this area. researchgate.net A number of studies have focused on the synthesis and evaluation of these compounds against Mycobacterium tuberculosis. mdpi.com

For example, 3-methylquinoxaline 1,4-dioxides with various substituents have been synthesized and assessed for their antimycobacterial properties. One such derivative displayed high activity against M. tuberculosis with an in vivo profile of low toxicity in mice. mdpi.com The mechanism of action for some of these derivatives is believed to involve the generation of DNA-damaging free radicals. mdpi.com Another study reported that 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis.

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative (Compound 4) | M. tuberculosis | 1.25 µg/mL | mdpi.com |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1-6.25 µg/mL | |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29) | M. tuberculosis H37Ra | <15.625 µg/mL | nih.gov |

Antileukemic and Anticancer Activity

Certain condensed quinoxaline derivatives have been reported to possess antileukemic and broader anticancer activities. nih.gov Research in this area has led to the synthesis of novel quinoxaline derivatives and their evaluation against various cancer cell lines.

For instance, two series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives were designed and synthesized to act as VEGFR-2 inhibitors, a key target in cancer therapy. nih.gov Several of these compounds exhibited promising cytotoxic activities against human cancer cell lines, including liver (HepG-2) and breast (MCF-7) cancer cells. nih.govnih.gov One highly active compound from the 3-(methylquinoxalin-2-yl)amino derivative series showed significant anticancer activity against the HCT116 colon carcinoma cell line. nih.gov Furthermore, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent with selective cytotoxicity against several cancer cell lines. nih.gov

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Mechanism/Target |

|---|---|---|---|

| 3-methylquinoxalin-2(1H)-one derivative (Compound 11e) | HepG-2, MCF-7 | 2.1 - 9.8 µM | VEGFR-2 inhibitor, induces apoptosis. nih.govnih.gov |

| 3-(methylquinoxalin-2-yl)amino derivative (Compound VIIIc) | HCT116 (Colon) | 2.5 µM | Induces cell cycle arrest. nih.gov |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29) | HepG2, SK-OV-3, PC-3 | Selective cytotoxicity | Potential DNA topoisomerase and VEGFR inhibitor. nih.gov |

Analytical and Detection Methodologies for 3 Methylquinoxaline 2 Carboxylic Acid in Complex Matrices

Chromatographic and Spectrometric Techniques for Quantification and Confirmation

Chromatographic techniques coupled with mass spectrometry are the gold standard for the confirmatory analysis of MQCA, offering high selectivity and sensitivity. bohrium.comresearchgate.net These methods allow for the precise identification and quantification of the analyte, even at trace levels.

UPLC-MS/MS is a powerful analytical technique used for the reliable and simple determination of MQCA in various matrices, particularly in animal and aquatic products. bohrium.comakjournals.com This method provides enhanced separation efficiency and sensitivity compared to conventional HPLC.

Researchers have developed and validated UPLC-MS/MS methods for the simultaneous determination of MQCA along with other related compounds. akjournals.com Sample preparation typically involves extraction from the matrix, which can be complex due to substances like fats and proteins. akjournals.com For instance, in aquatic products, samples have been extracted using 2.0 mol L−1 hydrochloric acid to release bound metabolites through hydrolysis, followed by purification on a mixed-mode anion exchange (MAX) solid-phase extraction (SPE) column. akjournals.com Another approach for animal tissues involves enzymatic hydrolysis followed by purification using a highly targeted immunoaffinity column (IAC), which simplifies the pre-treatment step and reduces the use of organic solvents. bohrium.com

Chromatographic separation is commonly achieved on a C18 reversed-phase column. nih.govakjournals.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water containing an additive like formic acid to facilitate ionization. akjournals.com Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). bohrium.comakjournals.com This involves monitoring specific precursor-to-product ion transitions to ensure accurate identification and quantification. For MQCA, a common precursor ion is m/z 189, which fragments into product ions such as m/z 143. akjournals.comakjournals.com

The performance of these methods is rigorously validated, demonstrating excellent linearity with correlation coefficients (r²) typically greater than 0.99. bohrium.comakjournals.com The limits of quantification (LOQ) are low enough to meet regulatory requirements, such as the 0.5 μg/kg LOQ achieved in animal tissues, which is well below the maximum residue level (MRL) stipulated by some authorities. bohrium.com

Table 1: Performance Characteristics of UPLC-MS/MS Methods for MQCA Detection

| Parameter | Aquatic Products akjournals.comakjournals.com | Animal Tissues bohrium.com | Chicken Muscle nih.gov |

| Sample Preparation | HCl hydrolysis, MAX SPE purification | Enzymatic hydrolysis, Immunoaffinity column purification | Base hydrolysis, mixed anion-exchange SPE |

| Linearity Range | 10.00 - 200.0 ng/mL | Not specified | 1.0 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.99 |

| Limit of Detection (LOD) | 1.00 µg/kg | Not specified | 0.4 µg/kg |

| Limit of Quantification (LOQ) | 2.00 µg/kg | 0.5 µg/kg | Not specified |

| Mean Recoveries | 73% - 83% | 90.2% - 103.5% | 96.3% - 103.7% (with internal standard) |

| Intra-day Precision (RSD) | 5.0% - 8.3% | 1.8% - 6.7% | < 6.0% |

| Inter-day Precision (RSD) | 5.7% - 10.9% | 3.5% - 7.6% | < 6.0% |

HPLC-MS/MS is another widely used, sensitive, and accurate method for the determination and confirmation of MQCA in complex matrices like animal-derived foods. nih.govchrom-china.com It allows for the simultaneous quantification of MQCA and other related metabolites. nih.gov

Sample preparation for HPLC-MS/MS analysis often involves an initial deproteination step, for example, using 5% metaphosphoric acid in methanol (B129727), followed by liquid-liquid extraction. nih.govchrom-china.com Further cleanup is critical and is commonly performed using solid-phase extraction (SPE), with mixed-mode anion-exchange columns being particularly effective. nih.govsigmaaldrich.cn In some methods, alkaline hydrolysis is used to extract MQCA from the sample tissue before SPE purification. ifoodmm.cn

The chromatographic separation is typically carried out on a C18 column using a gradient elution with a mobile phase of methanol and an acidic aqueous solution, such as 0.2% formic acid. nih.govchrom-china.com The analytes are detected by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). nih.govchrom-china.com Quantification is often achieved using an internal standard method to ensure accuracy. nih.govifoodmm.cn These methods demonstrate good linearity over the tested concentration ranges, with correlation coefficients consistently above 0.999. nih.govifoodmm.cn

Table 2: Performance Characteristics of HPLC-MS/MS Methods for MQCA Detection in Animal Tissues

| Parameter | Method 1 nih.govchrom-china.comsigmaaldrich.cn | Method 2 ifoodmm.cn |

| Sample Matrix | Porcine, chicken, fish, shrimp | Animal-derived foods |

| Sample Preparation | Deproteination, LLE, Oasis MAX SPE | Alkaline hydrolysis, Anion SPE |

| Linearity Range | 1.0 - 20.0 µg/L | 0.5 - 50.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9996 | 0.9997 |

| Limit of Detection (LOD) | Not specified | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.1 µg/kg | Not specified |

| Spiked Levels | 0.1, 0.2, 1.0 µg/kg | 0.1, 0.2, 1.0 µg/kg |

| Average Recoveries | 62.4% - 118% | 95.6% - 108.2% |

| Relative Standard Deviation (RSD) | 1.48% - 28.1% | 3.4% - 14.3% |

The detection of MQCA in environmental water samples presents unique challenges due to the very low concentrations expected. A sensitive HPLC-MS/MS method has been specifically developed for determining residues of quinoxalines, including MQCA, in such samples. tandfonline.comresearchgate.net

A key optimization for this matrix is a sample pre-concentration step. tandfonline.com This is achieved by freeze-drying the water samples at low temperatures (e.g., -80°C). tandfonline.comresearchgate.net The dried residue is then re-dissolved in a small volume of a methanol-water mixture. tandfonline.comresearchgate.net Subsequent purification is performed using materials like N-propyl ethylenediamine (B42938) to remove interfering substances. tandfonline.comresearchgate.net

The analytical determination follows a standard HPLC-MS/MS procedure, with separation on a C18 column using acetonitrile and 0.1% formic acid as mobile phases and detection via MRM. tandfonline.comresearchgate.net This optimized method demonstrates excellent performance, with high average recoveries and low limits of detection, making it suitable for monitoring drug residues in environmental water. tandfonline.com

Table 3: HPLC-MS/MS Method Performance for MQCA in Environmental Water tandfonline.comresearchgate.net

| Parameter | Value |

| Sample Preparation | Freeze-drying, re-dissolving, N-propyl ethylenediamine purification |

| Spiked Levels | 0.25, 0.5, 1.0, 2.0 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Average Recoveries | 68.7% - 109% |

| Relative Standard Deviations (RSD) | < 14% |

| Limits of Detection (LOD) | 2.0 - 6.0 ng/L |

Immunoassay Development for 3-Methylquinoxaline-2-carboxylic Acid Residues

Immunoassays offer a rapid, high-throughput, and cost-effective alternative to chromatographic methods for screening large numbers of samples for MQCA residues. assaygenie.comnih.govsemanticscholar.org These methods are based on the specific binding interaction between an antibody and the target analyte (antigen).

The most common immunoassay format for MQCA is the competitive ELISA (c-ELISA). assaygenie.comassaygenie.com This method is suitable for detecting MQCA in samples like muscle and liver tissue. assaygenie.comassaygenie.commybiosource.com In this assay, the microtiter plate wells are pre-coated with a coupled antigen. assaygenie.comassaygenie.com When the sample extract (containing MQCA) and a specific anti-MQCA antibody are added, the MQCA in the sample competes with the coated antigen for the antibody binding sites. assaygenie.comassaygenie.com After an incubation period, a secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is added, followed by a substrate that produces a colorimetric signal. assaygenie.comassaygenie.com The resulting color intensity is negatively correlated with the concentration of MQCA in the sample; a weaker signal indicates a higher concentration of the analyte. assaygenie.comassaygenie.com

Several commercial ELISA kits are available for the quantitative analysis of MQCA. creative-diagnostics.comassaygenie.combiocompare.com These kits provide the necessary reagents, including pre-coated plates and standards. assaygenie.combiocompare.com They are characterized by their sensitivity (typically in the low parts-per-billion range), detection limits, and cross-reactivity with related compounds. assaygenie.com For example, a typical kit may have a sensitivity of 0.3 ppb and specific detection limits for different tissues. assaygenie.com Cross-reactivity with other quinoxaline (B1680401) derivatives is generally very low, ensuring the specificity of the assay. assaygenie.com Research has also focused on developing broad-specificity monoclonal antibodies that can simultaneously detect both MQCA and the related compound quinoxaline-2-carboxylic acid (QCA), which can be used in competitive indirect immunoassays. nih.gov

Table 4: Characteristics of a Representative Competitive ELISA Kit for MQCA assaygenie.comassaygenie.combiocompare.com

| Parameter | Specification |

| Assay Principle | Competitive-ELISA |

| Sample Types | Muscle, Liver |

| Sensitivity | 0.3 ppb (ng/mL) |

| Detection Limit (Muscle) | 1 ppb |

| Detection Limit (Liver) | 2 ppb |

| Standard Concentrations | 0, 0.3, 0.9, 2.7, 8.1, 24.3 ppb |

| Cross-Reactivity (MQCA) | 100% |

| Cross-Reactivity (Others) | < 1.0% (QCA, Olaquindox (B1677201), etc.) |

| Sample Recovery Rate | 85% ± 25% |

Time-resolved fluoroimmunoassay (TR-FIA) is an advanced immunoassay format that offers significant advantages over conventional ELISA, including higher sensitivity. semanticscholar.orgnih.gov This technique is based on the use of lanthanide chelates as fluorescent labels, which have long fluorescence decay times and large Stokes shifts, allowing for the elimination of background interference and resulting in a better signal-to-noise ratio. semanticscholar.org

While much of the specific development in this area has focused on the related compound quinoxaline-2-carboxylic acid (QCA), the principles are directly applicable to MQCA. nih.govresearchgate.net In a competitive TR-FIA, similar to ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal, in this case, is fluorescent rather than colorimetric.

Studies comparing TR-FIA and ELISA for the detection of QCA have shown that TR-FIA can offer significantly improved sensitivity. nih.gov For QCA, the sensitivity of TR-FIA was found to be greater than that of a corresponding indirect competitive ELISA. nih.gov The development of such assays for MQCA would follow a similar path, involving the production of specific antibodies and the optimization of the assay conditions. The enhanced sensitivity of TR-FIA makes it a promising approach for the rapid and highly sensitive detection of MQCA residues in various complex matrices. semanticscholar.orgnih.gov

Sample Preparation and Purification Strategies

Effective sample preparation is paramount for removing interfering substances from complex matrices like animal tissues, thereby enhancing the accuracy and reliability of subsequent analytical detection.

Liquid-liquid extraction (LLE) is a conventional and widely used method for the initial extraction of MQCA from biological samples. The process typically involves an initial deproteination step, for example, using 5% metaphosphoric acid in 10% methanol, to release the analyte from the tissue matrix. nih.govsigmaaldrich.cn

Following deproteination, the sample is extracted with an immiscible organic solvent. nih.govsigmaaldrich.cn Ethyl acetate (B1210297) is a commonly used solvent for this purpose. chemicalbook.comakjournals.com After extraction, the organic phase containing MQCA is collected, and the solvent is evaporated. The resulting residue can then be reconstituted in a suitable buffer for analysis or subjected to further purification. chemicalbook.com In some methods, the extraction is performed after acidification of the sample with an acid like hydrochloric acid. chemicalbook.com

Solid Phase Extraction (SPE) is a more selective and efficient cleanup technique than LLE, often used for further purification following the initial extraction. nih.govsigmaaldrich.cn For MQCA, which contains a carboxylic acid group, anion exchange SPE is particularly effective.

Mixed-mode anion-exchange columns, such as the Oasis MAX, are frequently employed. nih.govsigmaaldrich.cn These columns contain a sorbent with both anion-exchange and reversed-phase properties, allowing for a robust cleanup by removing both ionic and non-polar interferences. nih.govsigmaaldrich.cn The sample is loaded onto the column, interfering compounds are washed away with specific solvents, and the purified MQCA is then eluted. ifoodmm.cn

A more advanced technique involves molecularly imprinted solid-phase extraction (MISPE). bohrium.com This method uses a molecularly imprinted polymer (MIP) custom-synthesized to have recognition sites specifically shaped for MQCA and related structures. bohrium.com This high selectivity results in very clean extracts and has been successfully used for the simultaneous determination of MQCA and QCA in various animal muscles, achieving good recoveries ranging from 60.0% to 119.4%. bohrium.com

| SPE Technique | Sorbent Type | Application | Key Finding | Reference |

| Mixed-Mode SPE | Oasis MAX (Anion-Exchange) | Cleanup of MQCA from animal tissues | Routinely used for further purification after LLE. nih.govsigmaaldrich.cn | nih.govsigmaaldrich.cnakjournals.com |

| MISPE | Molecularly Imprinted Polymer | Selective extraction of MQCA and QCA | High selectivity and good recoveries (60.0-119.4%). | bohrium.com |

| Anion SPE | Anion Exchange | Purification of MQCA | Used for sample purification before LC-MS/MS detection. | ifoodmm.cn |

Immunoaffinity chromatography (IAC) represents one of the most selective sample purification techniques. It utilizes monoclonal or polyclonal antibodies immobilized onto a solid support within a column.

An IAC for the selective purification of MQCA from swine tissues has been developed, marking the first report of such a cleanup method for this analyte. nih.govresearchgate.net When a crude sample extract is passed through the column, the antibodies capture MQCA with high specificity, while other matrix components pass through. After a washing step to remove any remaining non-specifically bound substances, the purified MQCA is eluted from the column using a change in pH or ionic strength.

This IAC method demonstrated excellent performance, with average recoveries of MQCA from spiked samples ranging from 80.1% to 87.7%, and relative standard deviations below 8.5%. nih.govresearchgate.net The high purity of the eluate makes this technique ideal for sensitive downstream analyses like HPLC. nih.gov A "two-in-one" bilayer IAC has also been prepared for the simultaneous purification of MQCA and its parent compound, olaquindox. researchgate.net

Protease Digestion for Matrix Preparation

The release of this compound from complex biological matrices, such as animal tissues, is a critical step for accurate quantification. As a metabolite, MQCA can be bound to tissue components, necessitating a hydrolysis step to liberate the analyte for extraction.

Various hydrolysis methods have been explored to maximize the recovery of MQCA from these matrices. Studies have compared enzymatic, acid, and base hydrolysis techniques to determine the most effective approach for sample preparation. nih.gov In a comparative study using medicated chicken muscles, it was demonstrated that a base hydrolysis approach yielded the highest amount of detectable MQCA. nih.gov Specifically, hydrolysis with a 1.0 mol/L sodium hydroxide (B78521) (NaOH) solution was found to be the most efficient method for releasing the bound residues. nih.gov While enzymatic hydrolysis was considered, the base-catalyzed cleavage proved superior for this particular analyte and matrix. nih.gov In other methodologies, acid hydrolysis, such as with 2.0 mol L−1 hydrochloric acid (HCl), has also been utilized to effectively release bound MQCA metabolites from aquatic product tissues. akjournals.com

Method Validation and Performance Characteristics

The validation of analytical methods is paramount to ensure the reliability, accuracy, and reproducibility of results. For this compound, validation encompasses several key performance characteristics. akjournals.com

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specified range. Establishing a reliable calibration curve is fundamental for the accurate quantification of MQCA. Analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have consistently shown excellent linearity for MQCA analysis across various matrices.

A typical linear regression function is generally accepted when the correlation coefficient (r or r²) is greater than 0.99. nih.govakjournals.com

Table 1: Reported Linearity Ranges for this compound Analysis

| Method | Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |

| UHPLC-MS/MS | Aquatic Products | 10.0 - 200.0 ng/mL | > 0.99 | akjournals.com |

| HPLC-MS/MS | Animal Tissues | 1.0 - 20.0 µg/L | ≥ 0.9996 | nih.govsigmaaldrich.cn |

| LC-MS/MS | Chicken Muscle | 1.0 - 100 µg/L | > 0.99 | nih.gov |

| Immunoassay | Animal Tissues | 0.3 - 81 µg/kg | > 0.98 | acs.orgnih.gov |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an analytical method. For MQCA, various methods have established low detection and quantification limits, making them suitable for residue monitoring.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Method | Matrix | LOD | LOQ | Reference |

| UHPLC-MS/MS | Aquatic Products | 1.00 µg/kg | 2.00 µg/kg | akjournals.com |

| Immunoassay | Chicken | 1.76 µg/kg | - | acs.orgnih.gov |

| Immunoassay | Fish | 1.32 µg/kg | - | acs.orgnih.gov |

| Immunoassay | Pork | 1.90 µg/kg | - | acs.orgnih.gov |

| Immunoassay | Shrimp | 1.18 µg/kg | - | acs.orgnih.gov |

| HPLC-MS/MS | Animal Tissues | - | 0.1 µg/kg | nih.govsigmaaldrich.cn |

| LC-MS/MS | Chicken Muscle | 0.4 µg/kg | - | nih.gov |

Recovery Rates and Relative Standard Deviations (RSD)

Recovery studies are performed to assess the efficiency of an analytical method by measuring the amount of analyte extracted from a spiked matrix compared to the known amount added. The Relative Standard Deviation (RSD) is a measure of the precision of these recovery measurements. Acceptable recovery rates and low RSD values indicate that the method is both accurate and reproducible.

Table 3: Recovery Rates and RSD for this compound Analysis

| Method | Matrix | Spiked Levels | Average Recovery | RSD (%) | Reference |

| UHPLC-MS/MS | Aquatic Products | Not specified | 73% - 83% | Not specified | akjournals.com |

| Immunoassay | Animal Tissues | 2, 4, 8 µg/kg | 76% - 108% | 4.2% - 13.3% | acs.orgnih.gov |

| HPLC-MS/MS | Animal Tissues | 0.1, 0.2, 1.0 µg/kg | 62.4% - 118% | 1.48% - 28.1% | nih.govsigmaaldrich.cn |

| LC-MS/MS | Chicken Muscle | 1.0, 5.0, 50.0 µg/kg | 96.3% - 103.7% (Internal Standard) | < 6.0% | nih.gov |

Matrix Effects and Interferences

The matrix effect is the influence of co-eluting, interfering substances from the sample on the ionization and measurement of the target analyte, which can cause signal suppression or enhancement. bataviabiosciences.com Minimizing these effects is crucial for accurate quantification, especially in complex biological samples analyzed by mass spectrometry. bataviabiosciences.com

In the analysis of MQCA in aquatic products using UHPLC-MS/MS, the matrix effect was evaluated and determined to be largely absent, with calculated values ranging from 0.81 to 1.06, indicating negligible signal suppression or enhancement. akjournals.com This suggests that the sample preparation and chromatographic separation were effective in removing interfering components. akjournals.com Furthermore, analyses conducted on various aquatic species using this method reported no observed interferences. akjournals.com However, external factors can introduce interference; for instance, dimethylformamide (DMF), when used as a storage solvent, has been detected as an impurity during mass spectrometry analysis of MQCA. rivm.nl

Inter-day and Intra-day Precision Assessments

Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Intra-day precision evaluates variability within a single day of analysis, while inter-day precision assesses variability across different days. This is typically expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV).

Table 4: Inter-day and Intra-day Precision for this compound Analysis

| Method | Matrix | Intra-day Precision (RSD/CV %) | Inter-day Precision (RSD/CV %) | Reference |

| UHPLC-MS/MS | Aquatic Products | 5.0% - 8.3% | 5.7% - 10.9% | akjournals.com |

| Immunoassay | Animal Tissues | 4.2% - 13.3% | 4.2% - 13.3% | acs.orgnih.gov |

| LC-MS/MS | Chicken Muscle | < 6.0% | < 6.0% | nih.gov |

| HPLC-MS/MS | Animal Tissues | 1.48% - 28.1% | 1.48% - 28.1% | nih.govsigmaaldrich.cn |

*Combined range for recoveries and precision.

Computational Chemistry and in Silico Studies of 3 Methylquinoxaline 2 Carboxylic Acid and Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets.

Ligand-Protein Interaction Analysis (e.g., with VEGFR-2)

Numerous studies have focused on the interaction of 3-methylquinoxaline derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its critical role in angiogenesis. nih.govtandfonline.comnih.govnih.gov Docking studies have consistently shown that these compounds can effectively bind to the ATP-binding pocket of VEGFR-2. tandfonline.comnih.gov

For instance, a series of novel 3-methylquinoxaline derivatives were designed and synthesized to act as VEGFR-2 inhibitors. nih.govnih.gov The docking results for these compounds against the VEGFR-2 active site (PDB ID: 2OH4 and 4ASD) revealed binding modes similar to that of the known inhibitor, sorafenib. tandfonline.com A representative compound, 27a , from a 3-methylquinoxalin-2(1H)one series, demonstrated key interactions within the active site. Its binding was characterized by hydrogen bonds with crucial amino acid residues such as Glu883 and Asp1046, and hydrophobic interactions with residues like Val914 and Cys1043. tandfonline.comnih.gov The amide moiety of these analogues often acts as a pharmacophore, forming essential hydrogen bonds, while the terminal hydrophobic tail occupies the allosteric hydrophobic pocket of the receptor. tandfonline.com

Another study on nih.govnih.govtandfonline.comtriazolo[4,3-a]quinoxaline derivatives also highlighted their potential as VEGFR-2 inhibitors, with docking studies confirming their interaction with the key amino acids in the VEGFR-2 active site. Similarly, various other quinoxaline (B1680401) derivatives have been investigated, showing that the quinoxaline scaffold serves as an effective hinge-binding motif. nih.gov

Prediction of Binding Affinity and Binding Modes

The prediction of binding affinity, often expressed as a docking score or binding free energy (ΔG), is a crucial output of molecular docking studies. These values help in ranking potential inhibitors and prioritizing them for synthesis and biological evaluation. For several 3-methylquinoxaline derivatives, the calculated binding affinities have shown a strong correlation with their experimentally determined inhibitory activities against VEGFR-2. nih.govnih.gov

In one study, the most potent compound, 27a , exhibited a binding affinity of -25.71 kcal/mol. tandfonline.com Another promising compound, 30f , from a 3-methylquinoxaline-2-thiol (B109401) series, had a docking score of -23.22 kcal/mol. tandfonline.com A separate investigation of forty-one 3-methylquinoxaline derivatives identified five compounds with higher MolDock and Rerank scores than the reference drug sorafenib, indicating potentially superior binding. researchgate.net The top-scoring compound in that study, designated as compound 5 , had a MolDock score of -156.063 and a Rerank score of -133.13. researchgate.net

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| 27a | -25.71 | tandfonline.com |

| 30f | -23.22 | tandfonline.com |

| 11e | -28.81 | nih.gov |

| Sorafenib (Reference) | Varies by study | tandfonline.comnih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a vital step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity, thereby reducing the likelihood of late-stage failures. Several studies have performed ADMET profiling for newly synthesized 3-methylquinoxaline derivatives. nih.govnih.govresearchgate.net

These predictions have generally indicated that many of the designed compounds possess drug-like characteristics. rsc.org For example, a series of compounds were predicted to have medium to very low blood-brain barrier (BBB) diffusion, suggesting minimal central nervous system side effects. nih.gov Aqueous solubility predictions varied, with some compounds showing good solubility while others were predicted to be poorly soluble. nih.gov Furthermore, the designed compounds were generally found not to violate Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net Toxicity predictions have also been favorable for many of the synthesized compounds, indicating a good safety profile. rsc.org

| Compound Series | Predicted BBB Diffusion | Predicted Aqueous Solubility | Lipinski's Rule Compliance | Reference |

|---|---|---|---|---|

| 30a–f | Medium | Poor | Compliant | nih.gov |

| 27a–c, 27e, 28, 29 | Low to Very Low | Good | Compliant | nih.gov |

| Designed Analogues of Compound 5 | Not specified | Not specified | Compliant | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and complexes over time, providing a more detailed understanding of the stability and conformational changes of a ligand-protein complex than static docking. While specific MD simulation studies on 3-methylquinoxaline-2-carboxylic acid itself are not widely reported, research on related quinoxaline derivatives targeting VEGFR-2 has demonstrated the utility of this technique.

MD simulations have been used to validate the binding modes obtained from docking studies and to assess the stability of the ligand-receptor complexes. researchgate.netmdpi.com These simulations can reveal that the ligand remains stably bound within the active site of the protein throughout the simulation period. researchgate.net For example, MD simulations performed on quinoxaline derivatives complexed with VEGFR-2 have shown stable root-mean-square deviation (RMSD) values for the protein-ligand complex, indicating that the ligand does not dissociate from the binding pocket. researchgate.net Such studies provide strong evidence for the stability of the predicted binding interactions and lend further support to the potential of these compounds as effective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties, including thermochemical data.

Thermochemical Properties (e.g., Enthalpies of Formation, N-O Bond Dissociation Enthalpies)

A detailed thermochemical study has been conducted on a series of 3-methyl-N-R-2-quinoxalinecarboxamide-1,4-dioxide derivatives (where R = H, phenyl, 2-tolyl) using a combination of experimental techniques and DFT calculations. nih.govscispace.comresearchgate.netup.pt The standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) were determined. nih.govscispace.com

These experimental values were then used to calibrate a computational procedure based on DFT (B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) level of theory) to estimate the gas-phase enthalpies of formation of the corresponding 3-methyl-N-R-2-quinoxalinecarboxamides and to compute the N-O bond dissociation enthalpies. nih.gov The study found that the size of the substituent on the carboxamide nitrogen had little effect on the computed N-O bond dissociation enthalpies. nih.gov These findings are valuable for understanding the stability and reactivity of this class of compounds. nih.gov

| Compound (R group) | ΔfH°m(g) (kJ·mol⁻¹) | Reference |

|---|---|---|

| Hydrogen | 123.6 ± 7.2 | nih.gov |

| Phenyl | 210.4 ± 8.8 | nih.gov |

| 2-Tolyl | 178.6 ± 8.5 | nih.gov |

In Silico Physicochemical and Drug-Likeness Assessment